molecular formula C7H6BF4N3O3 B2822379 2-Methoxy-4-nitrobenzenediazonium tetrafluoroborate CAS No. 2357-51-9

2-Methoxy-4-nitrobenzenediazonium tetrafluoroborate

Cat. No. B2822379
CAS RN: 2357-51-9
M. Wt: 266.95
InChI Key: GYYABOARHFFQTR-UHFFFAOYSA-N
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Description

“2-Methoxy-4-nitrobenzenediazonium tetrafluoroborate” is a chemical compound with the molecular formula C7H6BF4N3O3 . It is also known as “Fast Red B” and is often used as a dye .


Molecular Structure Analysis

The molecular structure of “2-Methoxy-4-nitrobenzenediazonium tetrafluoroborate” consists of a benzene ring substituted with a methoxy group (OCH3) and a nitro group (NO2). The benzene ring is also attached to a diazonium group (N2+), and the compound as a whole is a salt with tetrafluoroborate (BF4-) as the counterion .


Chemical Reactions Analysis

Diazonium salts like “2-Methoxy-4-nitrobenzenediazonium tetrafluoroborate” are known for their reactivity. They can participate in various types of reactions, including coupling reactions to form azo dyes .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 266.95 g/mol . It has a melting point of 122-124 °C . It is a solid at room temperature .

Scientific Research Applications

Polymerization Initiator

2-Methoxy-4-nitrobenzenediazonium tetrafluoroborate, particularly as p-nitrobenzenediazonium tetrafluoroborate, has been found to be an effective initiator for the cationic polymerization of p-methoxystyrene. This process, which occurs in a nitromethane solution, involves the formation of a Meisenheimer intermediate and subsequent formation of a carbenium ion that initiates polymerization (Hall & Howey, 1984).

Azo Coupling Reactions

This chemical has been used in kinetic studies of azo coupling reactions with naphthols. The reactivity comparison between this diazonium salt and other similar salts emphasizes its stability and potential as an alternative for usual diazonium salts in azo coupling reactions (Boga et al., 2002).

Electrochemical Applications

It is employed in electrochemical grafting onto a glassy carbon electrode. The resultant nitrophenyl modified electrode shows potential in catalytic applications, such as the oxidation of thiocyanate (Matemadombo, Westbroek, & Nyokong, 2007).

Surface Functionalization

This chemical has been used for functionalizing carbon powder surfaces. The electrochemical behavior of the 2-methoxy-4-nitrophenyl functionalized carbon powder has been studied, showing potential applications in various electrochemical processes (Pandurangappa & Ramakrishnappa, 2006).

Scanning Electrochemical Microscopy

It has been used in studies involving scanning electrochemical microscopy (SECM) on substrates like polycrystalline gold and glassy carbon. This research aids in understanding the local properties of these substrates and the adsorption behavior of the diazonium salt (Griveau et al., 2010).

Tautomeric Studies

The azo coupling reaction with various benzene derivatives shows different behaviors with hydroxy- compared to methoxy-substituted compounds. This chemical is pivotal in studying these reactions, providing insights into tautomeric phenomena (Micheletti et al., 2017).

Photovoltaic Applications

In photovoltaic research, it has been used for electrochemical grafting of TiO2-based photo-anodes in dye-sensitized solar cells. This modification enhances the performance by suppressing back-electron-transfer processes (Lund, Nguyen, & Ruhland, 2015).

Arylation Reactions

This chemical plays a role in arylation reactions, particularly in the homogenous solution. Its decomposition in specific solvent systems results in the formation of biphenyl derivatives, contributing to understanding the reaction mechanisms (Gloor, Kaul, & Zollinger, 1972).

Graphene Modification

It has been utilized in modifying the electrical properties of graphene in field-effect transistors, demonstrating the effect of electron-transfer chemical modification on graphene's electrical characteristics (Fan, Nouchi, Yin, & Tanigaki, 2010).

Safety And Hazards

“2-Methoxy-4-nitrobenzenediazonium tetrafluoroborate” is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage . Proper safety measures should be taken while handling this compound.

properties

IUPAC Name

2-methoxy-4-nitrobenzenediazonium;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N3O3.BF4/c1-13-7-4-5(10(11)12)2-3-6(7)9-8;2-1(3,4)5/h2-4H,1H3;/q+1;-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYYABOARHFFQTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.COC1=C(C=CC(=C1)[N+](=O)[O-])[N+]#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BF4N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40946352
Record name 2-Methoxy-4-nitrobenzene-1-diazonium tetrafluoridoborate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40946352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-4-nitrobenzenediazonium tetrafluoroborate

CAS RN

2357-51-9
Record name Fast Res B, tetrafluoroborate salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002357519
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methoxy-4-nitrobenzene-1-diazonium tetrafluoridoborate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40946352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methoxy-4-nitrobenzene-1-diazonium; tetrafluoroboranuide
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